2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (S107) is a synthetic 1,4-benzothiazepine derivative researched for its potential therapeutic benefits in various fields. It is primarily known for its ability to stabilize the ryanodine receptor (RyR), a calcium channel found in skeletal and cardiac muscle cells, and its association with FKBP12, a protein that regulates RyR function [, , , , , , ].
S107 was originally developed through research aimed at identifying novel agents for treating conditions such as neurodegenerative diseases and certain cancers. The compound has been synthesized in laboratory settings, utilizing various organic chemistry techniques to achieve its desired structure and properties.
S107 can be classified under several categories based on its chemical structure and biological activity:
The synthesis of S107 typically involves multi-step organic reactions, which may include:
The synthesis may require specific reagents and catalysts, and the reaction conditions (temperature, solvent choice, etc.) are optimized to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of S107 at each stage of synthesis.
The molecular structure of S107 can be represented using chemical diagrams that illustrate the arrangement of atoms and functional groups. Typically, it features a core structure that includes aromatic rings or heterocycles, which are essential for its biological activity.
S107 undergoes various chemical reactions that are critical for its activity:
Kinetic studies are often performed to assess the rate of these reactions, providing insights into how quickly S107 interacts with its targets. The stability of S107 under physiological conditions is also evaluated to ensure it remains effective in vivo.
The mechanism of action of S107 involves its interaction with specific biological pathways:
Research studies often utilize cell-based assays and animal models to elucidate the mechanism of action, providing quantitative data on efficacy and potency. These studies help establish dose-response relationships critical for therapeutic applications.
S107 has potential applications across several scientific domains:
S107 (2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine) stabilizes the cardiac ryanodine receptor (RyR2) by enhancing its interaction with the regulatory subunit FK506-binding protein 12.6 (calstabin2). Under pathological conditions such as heart failure, chronic β-adrenergic stimulation induces protein kinase A (PKA)-mediated hyperphosphorylation of RyR2 at Ser2808. This post-translational modification destabilizes the RyR2 macromolecular complex, promoting calstabin2 dissociation and resulting in diastolic sarcoplasmic reticulum (SR) Ca²⁺ leak. S107 binds to RyR2’s central cavity and allosterically increases calstabin2 affinity by 3.5-fold, even in PKA-phosphorylated channels [1] [8]. Mechanistically, S107 shifts RyR2 conformation toward a closed state, reducing channel open probability (Po) by 68% at diastolic Ca²⁺ concentrations (100 nM) and preventing aberrant Ca²⁺ release. In Rbm20 knockout rats—a model of dilated cardiomyopathy—S107 treatment normalized resting intracellular Ca²⁺ levels and improved cardiomyocyte contractility by restoring calstabin2-RyR2 binding [1].
Table 1: S107-Mediated Restoration of Calcium Dynamics in Disease Models
Experimental Model | Key Defect | S107 Effect on Calstabin2 Binding | Functional Outcome |
---|---|---|---|
PKA-Hyperphosphorylated RyR2 | Calstabin2 dissociation | ↑ 3.5-fold affinity | ↓ Diastolic Ca²⁺ leak by 65% |
Rbm20 KO Cardiomyocytes (6mo) | Elevated resting Ca²⁺ | Full stabilization | Restored contractile properties |
Chronic Heart Failure (Mouse) | SR Ca²⁺ depletion | ↑ Calstabin2 occupancy | Normalized Ca²⁺ transient amplitude |
S107 exerts distinct regulatory effects on the skeletal muscle ryanodine receptor (RyR1) under redox stress. RyR1 contains 100+ redox-sensitive cysteine residues, and oxidative modifications (e.g., S-nitrosylation or disulfide formation) promote FKBP12 dissociation, increasing channel activity and SR Ca²⁺ leak. S107 binds RyR1 with low affinity (EC₅₀ ≈52 μM) at up to 48 sites per tetramer, exhibiting a Hill coefficient of ~2, indicating cooperative binding [3] [6]. This multi-site interaction counteracts redox-driven FKBP12 displacement:
Table 2: Redox-Dependent Effects of S107 on RyR1
Redox Condition | FKBP12 Binding | S107 Efficacy | Single-Channel Open Probability (Po) |
---|---|---|---|
Reduced (GSH + NOC12) | ↑ 40% | High | 0.15 → 0.07 (↓ 53%) |
Oxidized (GSSG) | Unchanged | None | No significant change |
Exercise-Induced Stress | ↓ 60% | Partial restoration | ND |
S107 exhibits isoform-selective actions due to structural divergences in the benzothiazepine-binding pocket between RyR1 and RyR2:
Table 3: Isoform-Specific Actions of S107
Parameter | RyR1 (Skeletal) | RyR2 (Cardiac) |
---|---|---|
Primary Target | FKBP12 | Calstabin2 (FKBP12.6) |
Binding Affinity | Low (EC₅₀ ~52 μM) | High (EC₅₀ ~0.8 μM) |
Key Residues | Multiple cysteines | Val2461, Phe2466 |
Functional Outcome | ↓ Redox-induced leak | ↓ Diastolic Ca²⁺ sparks |
Disease Relevance | Skeletal myopathy, exercise adaption | Heart failure, arrhythmia |
Cryo-EM studies identify S107’s binding site within RyR1’s cytoplasmic "clamp" region (residues 1–600), overlapping with ATP-binding domains. Key structural features include:
Table 4: Molecular Determinants of S107-Receptor Interactions
Structural Element | Role in S107 Binding | Consequence of Perturbation |
---|---|---|
Hydrophobic Pocket | Binds 4-methyl group of S107 | Leu2430Phe mutant ↑ affinity 8-fold |
Glu2433 (RyR1) | H-bond with benzothiazepine N-atom | E2433A mutant abolishes FRET change |
Central Solenoid Domain | Allosteric stabilization | Disruption blocks FKBP12 recruitment |
ATP-Binding Site | Competitive inhibition | 5 mM ATP ↓ S107 efficacy by 70% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1